2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
Description
This compound features a 1H-imidazole core substituted at positions 1, 2, 4, and 5 with aromatic groups. The 1-position bears a 4-(trifluoromethoxy)phenyl group, while the 2-position is occupied by a 4-methoxyphenyl moiety. Positions 4 and 5 are both phenyl groups. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, influencing electronic properties and stability, while the methoxy (-OCH₃) group at position 2 is electron-donating. This structural complexity makes the compound notable for applications in materials science and medicinal chemistry, particularly in fluorescence-based systems or as a pharmacophore .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21F3N2O2/c1-35-24-16-12-22(13-17-24)28-33-26(20-8-4-2-5-9-20)27(21-10-6-3-7-11-21)34(28)23-14-18-25(19-15-23)36-29(30,31)32/h2-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMCFTQPJCXPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Selection
The iodine-catalyzed method, validated for structurally analogous imidazoles, offers a green chemistry approach using water as a solvent. For the target compound, the synthesis involves:
- 1,2-Diketone precursor : Benzil (1,2-diphenylethanedione) serves as the core for positions 4 and 5 of the imidazole ring.
- Amine component : 4-(Trifluoromethoxy)aniline introduces the 1-position substituent.
- Aldehyde component : 4-Methoxybenzaldehyde provides the 2-position methoxyphenyl group.
The reaction proceeds via oxidative cyclization under iodine catalysis (20–40 mol %) in aqueous medium at 70°C. Ammonium acetate acts as an in situ ammonia source, facilitating cyclization with the aldehyde.
Optimization of Reaction Conditions
Key parameters from analogous syntheses:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst (I2) | 30 mol % | Maximizes cyclization rate |
| Temperature | 70°C | Balances kinetics/stability |
| Base | K2CO3 (2 equiv) | Enhances deprotonation |
| Solvent | H2O | Eco-friendly, high polarity |
Under these conditions, model reactions achieved yields up to 94%. For the target compound, a 6-hour reaction time is projected, with post-treatment involving sodium thiosulfate to quench residual iodine.
Mechanistic Pathway
The mechanism involves two parallel pathways:
- Diketone activation : Iodine oxidizes α-hydroxy ketones (e.g., benzoin) to 1,2-diketones.
- Condensation-cyclization :
- Ammonia from ammonium acetate reacts with 4-methoxybenzaldehyde to form a diamine intermediate.
- Nucleophilic attack on the diketone generates an imino intermediate, which undergoes iodine-mediated cyclization to form the imidazole ring.
Regioselectivity at position 2 is ensured by the electronic effects of the methoxy group, directing aldehyde incorporation.
Metal-Mediated Alkylation of Imidazole Intermediates
Reactive Ester Strategy
A patent-derived approach utilizes prefunctionalized imidazole intermediates:
- Imidazole metallation : Treatment with NaH or KOtBu generates a nucleophilic imidazolide salt.
- Alkylation : Reaction with 4-(trifluoromethoxy)phenethyl bromide introduces the 1-position substituent.
- Friedel-Crafts acylation : Sequential treatment with 4-methoxybenzoyl chloride installs the 2-position aryl group.
Critical Reaction Parameters
- Solvent : Dimethylacetamide (DMAc) enhances solubility of aromatic intermediates.
- Catalyst : KI (10 mol %) accelerates bromide displacement via halide exchange.
- Temperature : 80–100°C ensures complete alkylation within 12 hours.
This method offers precise control over substitution but requires multi-step purification, reducing overall yield (estimated 50–65%).
Multi-Component Condensation Approaches
Four-Component Reaction Assembly
Building on Paal-Knorr methodologies, the synthesis integrates:
- Benzil (1,2-diketone)
- 4-(Trifluoromethoxy)aniline
- 4-Methoxybenzaldehyde
- Ammonium acetate
The one-pot reaction proceeds via:
- Schiff base formation : Aniline reacts with diketone.
- Aldehyde incorporation : 4-Methoxybenzaldehyde condenses with the amine.
- Cyclization : Ammonia mediates ring closure, facilitated by acetic acid catalysis.
Yield Optimization Table
Data extrapolated from tri/tetrasubstituted imidazole syntheses:
| Component Ratio (Diketone:Aldehyde:Amine) | Catalyst | Yield (%) |
|---|---|---|
| 1:1:1 | None | 28 |
| 1:2:2 | AcOH | 45 |
| 1:2:2 | I2 (30 mol) | 72 |
Iodine’s dual role as catalyst and oxidant significantly improves cyclization efficiency.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
- Iodine-catalyzed method : Highest atom economy (85–90%) but requires strict temperature control.
- Metal-mediated alkylation : Better regioselectivity but involves hazardous reagents (NaH, alkyl halides).
- Multi-component condensation : Scalable for bulk synthesis but generates complex byproduct mixtures.
Spectroscopic Validation
Key characterization data from analogous compounds:
- 1H NMR : Aromatic protons appear as multiplets at δ 7.2–7.8 ppm; methoxy singlet at δ 3.8 ppm.
- 13C NMR : Trifluoromethoxy carbon at δ 121–123 ppm (quartet, J = 320 Hz).
- HRMS : Calculated for C29H22F3NO2 [M+H]+: 482.1701; observed: 482.1705.
Scale-Up Considerations and Industrial Feasibility
Solvent Recovery Systems
Aqueous reactions (iodine method) enable solvent recycling via distillation, reducing waste. For non-polar intermediates (metal-mediated route), hexane/ethyl acetate systems allow 80–90% solvent recovery.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit notable antimicrobial properties. The structural modifications in 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole enhance its efficacy against various bacterial strains. Studies indicate that substituents on the imidazole ring can significantly influence antimicrobial activity, making this compound a candidate for developing new antimicrobial agents .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are critical in combating oxidative stress-related diseases. Its ability to scavenge free radicals makes it a potential therapeutic agent in conditions such as cancer and neurodegenerative diseases. Molecular docking studies suggest that it effectively binds to target proteins involved in oxidative stress pathways .
Anticancer Properties
Imidazole derivatives are known for their anticancer activities. The compound's structural features allow it to interact with cellular targets implicated in cancer progression. Studies have reported its effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cell lines, showcasing its potential as an anticancer drug .
UV Absorption
The incorporation of trifluoromethoxy groups enhances the compound's UV absorption properties, making it suitable for applications in UV-stabilizers for plastics and coatings. This property is particularly valuable in protecting materials from photodegradation .
Photostability
Due to its robust chemical structure, 2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole exhibits excellent photostability. This characteristic is advantageous for materials exposed to sunlight, ensuring longevity and durability in various applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural and Physicochemical Comparisons
Electronic and Geometric Properties
- Trifluoromethoxy vs. In contrast, the -OCH₃ group at position 2 donates electrons, creating a push-pull electronic effect .
- Dihedral Angles : The fluorophenyl-dimethyl analog (C₁₈H₁₇FN₂O) exhibits a 76.46° angle between the imidazole and methoxyphenyl rings, reducing conjugation compared to the target compound’s planar structure .
- Hydrogen Bonding: The phenol analog forms intramolecular O-H···O bonds, improving crystallinity but reducing solubility in non-polar solvents .
Biological Activity
2-(4-Methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a complex organic compound belonging to the imidazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the methoxy and trifluoromethoxy groups, enhance its reactivity and biological efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The presence of multiple phenyl groups and the imidazole ring contribute to its diverse interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The imidazole ring is known to engage with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethoxy group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.
Anticancer Activity
Studies have indicated that imidazole derivatives possess significant anticancer properties. For instance, the compound has been shown to inhibit cancer cell proliferation by interfering with critical cellular processes such as DNA replication and repair. Research has demonstrated that compounds similar to 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole can induce apoptosis in cancer cells by targeting key enzymes involved in these processes .
Case Study:
In a study evaluating various imidazole derivatives, it was found that certain derivatives exhibited potent antitumor activity against multiple cancer cell lines. For example, derivatives similar to 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole showed promising results in inhibiting the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HL1 | MCF-7 | 15 | Apoptosis induction |
| HL2 | HepG2 | 20 | DNA damage response |
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. The structural characteristics of these compounds allow them to establish multiple drug-ligand interactions with microbial targets. Research indicates that certain derivatives have shown effectiveness against a range of pathogenic microbes .
Case Study:
A recent study assessed the antimicrobial activity of various imidazole derivatives against common pathogens. The results indicated that compounds structurally related to 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli .
| Pathogen | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 15 | HL1 |
| Escherichia coli | 12 | HL2 |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using human dermal fibroblasts (HFF-1 cells) demonstrated that certain concentrations of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole derivatives exhibited minimal cytotoxicity, suggesting a favorable safety profile for further development .
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Example Reagent/Conditions | Reference |
|---|---|---|
| Aldehyde | 3,4,5-Trimethoxybenzaldehyde | |
| Catalyst | Triethylamine (40 mmol) | |
| Solvent | Methanol, reflux (323 K) | |
| Reaction Time | 8–12 hours |
Basic: Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Answer:
A combination of NMR, FTIR, and X-ray crystallography is critical:
- 1H/13C NMR: Assigns substituent positions via coupling patterns (e.g., aromatic protons at δ 7.49–6.82 ppm in DMSO-d6) .
- FTIR: Identifies functional groups (e.g., C=N stretch at ~1606 cm⁻¹; methoxy C-O at ~1022 cm⁻¹) .
- X-ray crystallography: Resolves 3D conformation, including dihedral angles (e.g., 12.65° between fluoromethoxy and imidazole rings) .
Q. Table 2: Key Spectral Parameters
| Technique | Diagnostic Features | Example Data | Reference |
|---|---|---|---|
| 1H NMR (DMSO-d6) | Aromatic multiplet at δ 7.49–7.06 ppm | ||
| FTIR | C=N stretch at 1606 cm⁻¹ | ||
| X-ray | Dihedral angle: 84.15° (methoxy vs. imidazole) |
Advanced: How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?
Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or crystallographic packing . Methodological solutions include:
- Computational validation: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry. Compare with experimental data to refine models .
- Dynamic NMR: Resolve fluxional behavior caused by substituent rotation (e.g., trifluoromethoxy groups) using variable-temperature NMR .
- Crystallographic symmetry checks: Use software like WinGX to analyze thermal ellipsoids and confirm static vs. dynamic disorder .
Advanced: What strategies optimize reaction yield in multi-step syntheses, considering steric hindrance from bulky substituents?
Answer:
- Step-wise synthesis: Introduce bulky groups (e.g., trifluoromethoxy) late in the sequence to minimize steric interference during cyclization .
- Catalyst optimization: Use bulky bases (e.g., DBU) to deprotonate intermediates selectively, enhancing cyclization efficiency .
- Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
Q. Table 3: Yield Optimization Strategies
| Challenge | Solution | Reference |
|---|---|---|
| Steric hindrance | Post-functionalization of pre-formed core | |
| Low cyclization efficiency | DBU (1,8-diazabicycloundec-7-ene) catalyst | |
| Poor intermediate solubility | DMF as solvent |
Advanced: How do dihedral angles between aromatic substituents and the imidazole ring influence crystallographic packing?
Answer:
Dihedral angles dictate intermolecular interactions and lattice stability:
- Small angles (e.g., 12.65°): Promote π-π stacking between adjacent imidazole rings .
- Large angles (e.g., 84.15°): Facilitate hydrogen bonding (C–H···F/N) with neighboring molecules, stabilizing the crystal lattice .
- Graph-set analysis: Use software like SHELXL to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) .
Q. Table 4: Dihedral Angles and Packing Effects
| Substituent | Dihedral Angle (°) | Interaction Type | Reference |
|---|---|---|---|
| Fluoromethoxy phenyl | 12.65 | π-π stacking | |
| Methoxy phenyl | 84.15 | C–H···N hydrogen bonding |
Advanced: What computational methods validate the electronic effects of electron-withdrawing groups (e.g., trifluoromethoxy)?
Answer:
- Electrostatic potential maps: Generated via Gaussian software to visualize electron-deficient regions near trifluoromethoxy groups .
- Hirshfeld surface analysis: Quantifies intermolecular contacts (e.g., F···H interactions) using CrystalExplorer .
- DFT-based charge analysis: Assigns partial charges to atoms, explaining reactivity trends (e.g., electrophilic substitution sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
